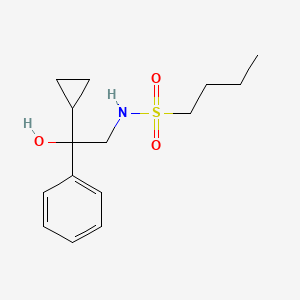

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide, also known as CB-839, is a selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Novel Catalytic Applications

- A novel N-sulfonated Brönsted acidic catalyst was introduced for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing the utility of sulfonamide derivatives in facilitating organic reactions with excellent yields and reusability (Goli-Jolodar, Shirini, & Seddighi, 2016).

Enantioselective Organocatalysis

- Sulfonamides derived from (2S)-indoline-2-carboxylic acid were used as organocatalysts in cyclopropanation reactions, providing cyclopropane products in high enantiomeric excesses. This indicates the role of sulfonamide derivatives in stereoselective synthesis, a crucial aspect of drug development and synthetic chemistry (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Antimicrobial Activity

- New N-sulfonate derivatives were synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating that specific sulfonamide derivatives possess significant biological activity against various pathogens (Fadda, El-Mekawy, & AbdelAal, 2016).

Material Science Applications

- Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups were synthesized and evaluated for fuel-cell applications, indicating that sulfonamide and sulfonic acid derivatives can significantly impact the development of materials for energy applications (Bae, Miyatake, & Watanabe, 2009).

properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-2-3-11-20(18,19)16-12-15(17,14-9-10-14)13-7-5-4-6-8-13/h4-8,14,16-17H,2-3,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIDUYVHYOVXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

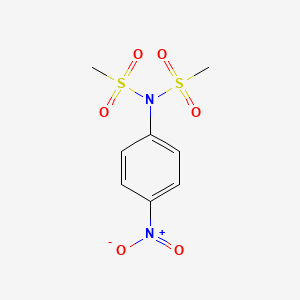

Canonical SMILES |

CCCCS(=O)(=O)NCC(C1CC1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)

![2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823584.png)

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2823593.png)

![8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2823599.png)